3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid
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Overview
Description
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require heating to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound can be used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and the functional groups present .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-chloro-4-methylpyridine
- 3-Bromo-2-methylpyridine
Uniqueness
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-2-4(8)5(7(11)12)10-6(3)9/h2H,1H3,(H,11,12) |
InChI Key |
CIMSVMOBLYGAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C(=O)O)Br |
Origin of Product |
United States |
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